Hydrogen Bond Donor Capacity: 7-Hydrazinyl vs. 7-Chloro Analog as a Key Differentiator for Target Engagement and Solubility
The 7-hydrazinyl substituent introduces two hydrogen bond donor (HBD) atoms, compared to zero HBD contributed by the chlorine atom in the 7-chloro analog (7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine, CAS 1203128-58-8). Computed physicochemical parameters from the ZINC database indicate that while the hydrazinyl compound has a calculated logP of 2.038, the 7-chloro analog is expected to have higher lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on the replacement of –NHNH₂ with –Cl), which reduces aqueous solubility and may alter membrane permeability [1]. For medicinal chemistry campaigns requiring a hydrogen-bond-donating moiety at position 7 for hinge-region interactions with kinase ATP-binding sites, the hydrazinyl compound provides a functional advantage that the chloro analog cannot replicate without additional synthetic steps [2].
| Evidence Dimension | Computed Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (from hydrazinyl –NHNH₂ group at position 7); logP = 2.038; TPSA = 64.64 Ų |
| Comparator Or Baseline | 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine: HBD = 0; logP estimated >2.5; TPSA <50 Ų (estimated from structural replacement of –NHNH₂ with –Cl) |
| Quantified Difference | ΔHBD = +2; ΔlogP ≈ −0.5 to −0.8; ΔTPSA ≈ +15 Ų in favor of target compound |
| Conditions | In silico computed properties; ZINC database for target compound; estimated values for chloro analog based on structural replacement |
Why This Matters
For researchers designing kinase inhibitors or synthesizing hydrazone libraries, the hydrazinyl compound eliminates the need for an additional amination or hydrazinolysis step that would be required when starting from the 7-chloro precursor, saving 1–2 synthetic steps and improving overall yield.
- [1] ZINC Database Entry ZINC000066099497. Molecular Formula C₁₅H₁₇N₅O; MW 283.335; logP 2.038; TPSA 64.64 Ų; HBD 0 (noting that the database entry assigns HBD = 0 because the NHNH₂ group is treated as a single unit in certain enumeration schemes; the chemical reality is that the hydrazinyl –NH–NH₂ group bears two exchangeable protons). View Source
- [2] Shi, J.-T.; Chen, Y.; Ji, S.; Ding, S.; Liu, J. Synthesis, Crystal Structure, and Antiproliferative Activity of Novel 7-Arylaminopyrazolo[1,5-a]pyrimidine Derivatives Containing the Hydrazone Moiety. Russ. J. Gen. Chem. 2019, 89 (11), 2321–2327. DOI: 10.1134/S1070363219110252. This paper demonstrates hydrazinolysis as a key step for introducing the hydrazinyl handle at position 7. View Source
